molecular formula C15H15Br B185285 1-Bromo-3,3-diphenylpropane CAS No. 20017-68-9

1-Bromo-3,3-diphenylpropane

Cat. No.: B185285
CAS No.: 20017-68-9
M. Wt: 275.18 g/mol
InChI Key: SLHSRCBFPHCSGL-UHFFFAOYSA-N
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Description

1-Bromo-3,3-diphenylpropane is an organic compound with the molecular formula C15H15Br. It belongs to the class of organic halides and is characterized by a bromine atom attached to a propane chain, which is further substituted with two phenyl groups. This compound is commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,3-diphenylpropane can be synthesized through the bromination of 3,3-diphenylpropane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,3-diphenylpropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,3-diphenylpropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biochemical pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-diphenylpropane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biochemical studies. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These phenyl groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis. The compound’s ability to undergo various chemical transformations makes it versatile for research and industrial applications .

Properties

IUPAC Name

(3-bromo-1-phenylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHSRCBFPHCSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173832
Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Molecular Weight

275.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20017-68-9
Record name 3,3-Diphenylpropyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20017-68-9
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Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Record name 20017-68-9
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Record name 1,1'-(3-Bromopropylidene)bisbenzene
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Record name 1,1'-(3-bromopropylidene)bisbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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